(S)-lipoic acid
(S)-lipoic acid
(S)-lipoic acid is the (S)-enantiomer of lipoic acid. Not found in nature, it may exert detrimental effects on biosystems. It is a lipoic acid, a heterocyclic fatty acid, a thia fatty acid and a member of dithiolanes. It derives from an octanoic acid. It is an enantiomer of a (R)-lipoic acid.
An octanoic acid bridged with two sulfurs so that it is sometimes also called a pentanoic acid in some naming schemes. It is biosynthesized by cleavage of LINOLEIC ACID and is a coenzyme of oxoglutarate dehydrogenase (KETOGLUTARATE DEHYDROGENASE COMPLEX). It is used in DIETARY SUPPLEMENTS.
An octanoic acid bridged with two sulfurs so that it is sometimes also called a pentanoic acid in some naming schemes. It is biosynthesized by cleavage of LINOLEIC ACID and is a coenzyme of oxoglutarate dehydrogenase (KETOGLUTARATE DEHYDROGENASE COMPLEX). It is used in DIETARY SUPPLEMENTS.
Brand Name:
Vulcanchem
CAS No.:
1077-27-6
VCID:
VC21160498
InChI:
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m0/s1
SMILES:
C1CSSC1CCCCC(=O)O
Molecular Formula:
C8H14O2S2
Molecular Weight:
206.3 g/mol
(S)-lipoic acid
CAS No.: 1077-27-6
Cat. No.: VC21160498
Molecular Formula: C8H14O2S2
Molecular Weight: 206.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-lipoic acid is the (S)-enantiomer of lipoic acid. Not found in nature, it may exert detrimental effects on biosystems. It is a lipoic acid, a heterocyclic fatty acid, a thia fatty acid and a member of dithiolanes. It derives from an octanoic acid. It is an enantiomer of a (R)-lipoic acid. An octanoic acid bridged with two sulfurs so that it is sometimes also called a pentanoic acid in some naming schemes. It is biosynthesized by cleavage of LINOLEIC ACID and is a coenzyme of oxoglutarate dehydrogenase (KETOGLUTARATE DEHYDROGENASE COMPLEX). It is used in DIETARY SUPPLEMENTS. |
|---|---|
| CAS No. | 1077-27-6 |
| Molecular Formula | C8H14O2S2 |
| Molecular Weight | 206.3 g/mol |
| IUPAC Name | 5-[(3S)-dithiolan-3-yl]pentanoic acid |
| Standard InChI | InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m0/s1 |
| Standard InChI Key | AGBQKNBQESQNJD-ZETCQYMHSA-N |
| Isomeric SMILES | C1CSS[C@H]1CCCCC(=O)O |
| SMILES | C1CSSC1CCCCC(=O)O |
| Canonical SMILES | C1CSSC1CCCCC(=O)O |
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